molecular formula C18H17ClO4 B2450815 (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 343374-76-5

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2450815
CAS RN: 343374-76-5
M. Wt: 332.78
InChI Key: UEXCVIIXZMVKQH-TWGQIWQCSA-N
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Description

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "4-Chloro-2,5-dimethoxychalcone" and has a molecular formula of C18H17ClO3. In

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Packing Analysis : The crystal packing of a related cocrystal was studied, revealing weak intermolecular C—H⋯O and π–π interactions, which are significant for understanding molecular assembly and designing materials with desired properties (Ng et al., 2006).

Molecular Structure and Spectroscopic Analysis

  • Structural and Vibrational Analysis : An investigation into the molecular structure, FT-IR, NBO, HOMO, and LUMO of a similar compound was conducted, providing insights into its electronic properties and potential applications in materials science (Mary et al., 2015).

  • Electronic Properties and Chemical Reactivity : The electronic properties and chemical reactivity of a similar molecule were studied using DFT, revealing crucial insights into its stability and potential uses in chemical synthesis (Adole et al., 2020).

  • Photophysical Investigation : The photophysical properties of a related compound were explored, including its behavior in different solvents, which is vital for its application in dye technology and materials science (Khan & Asiri, 2016).

Synthesis and Characterization

  • Novel Compound Synthesis : Research on the synthesis and characterization of novel compounds similar to (2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, including their antibacterial properties, provides a basis for developing new pharmaceuticals and biochemical tools (Mehta, 2016).

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-11-18(23-3)17(22-2)10-14(16)15(20)9-6-12-4-7-13(19)8-5-12/h4-11H,1-3H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCVIIXZMVKQH-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C=CC2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)/C=C\C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-chlorophenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

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